molecular formula C22H18FN5OS B282733 N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide

N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide

Cat. No. B282733
M. Wt: 419.5 g/mol
InChI Key: YVSHXRHBPPXZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide is not fully understood. However, it is thought to work by inhibiting certain enzymes or pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide in lab experiments include its unique chemical structure and potential biological activity. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research involving N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide. These include further studies on its potential applications in cancer treatment, as well as its potential as an antibacterial and antifungal agent. Additionally, research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for use in combination with other drugs or therapies.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide involves several steps, including the reaction of 2-fluoroaniline with 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, followed by the addition of benzoyl chloride. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide has been studied for its potential applications in scientific research. This compound has been shown to exhibit biological activity against certain types of cancer cells, as well as antibacterial and antifungal activity.

properties

Molecular Formula

C22H18FN5OS

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzamide

InChI

InChI=1S/C22H18FN5OS/c1-28-20(16-10-12-24-13-11-16)26-27-22(28)30-14-15-6-8-17(9-7-15)21(29)25-19-5-3-2-4-18(19)23/h2-13H,14H2,1H3,(H,25,29)

InChI Key

YVSHXRHBPPXZLP-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F)C4=CC=NC=C4

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F)C4=CC=NC=C4

Origin of Product

United States

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